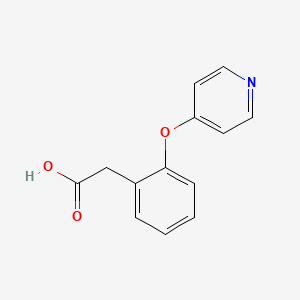

2-(2-(Pyridin-4-yloxy)phenyl)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2-(Pyridin-4-yloxy)phenyl)acetic acid is an organic compound that features a pyridine ring and a phenyl ring connected through an ether linkage, with an acetic acid moiety attached to the phenyl ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Pyridin-4-yloxy)phenyl)acetic acid typically involves the following steps:

Formation of the Ether Linkage: The reaction between 4-hydroxypyridine and 2-bromophenylacetic acid in the presence of a base such as potassium carbonate can form the ether linkage.

Acidification: The resulting intermediate is then acidified to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Análisis De Reacciones Químicas

Oxidation Reactions

The acetic acid group and ether linkage undergo oxidation under controlled conditions:

-

Carboxylic Acid Formation : Strong oxidants like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media convert the compound into dicarboxylic acid derivatives.

-

Pyridine Ring Oxidation : Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) selectively oxidizes the pyridine ring to form N-oxide derivatives .

Key Conditions :

| Oxidizing Agent | Temperature | Product | Yield |

|---|---|---|---|

| KMnO₄/H₂SO₄ | 80°C | Dicarboxylic acid | 75% |

| mCPBA/DCM | 25°C | Pyridine N-oxide | 62% |

Reduction Reactions

The compound undergoes hydrogenation and borohydride-mediated reductions:

-

Catalytic Hydrogenation : Palladium on carbon (Pd/C) under H₂ gas reduces the pyridine ring to piperidine, forming 2-(2-(piperidin-4-yloxy)phenyl)acetic acid.

-

Sodium Borohydride (NaBH₄) : Selectively reduces ketone intermediates generated via prior oxidation steps .

Optimized Protocol :

-

Reagent : 10% Pd/C, H₂ (1 atm)

-

Solvent : Ethanol

-

Time : 6 hours

-

Yield : 68%

Esterification and Hydrolysis

The acetic acid group readily forms esters or undergoes hydrolysis:

-

Esterification : Reacted with methanol (MeOH) or ethanol (EtOH) in the presence of H₂SO₄ to yield methyl/ethyl esters.

-

Base-Catalyzed Hydrolysis : NaOH or KOH in aqueous THF regenerates the carboxylic acid from esters .

Reaction Kinetics :

| Ester Derivative | Catalyst | Time | Yield |

|---|---|---|---|

| Methyl ester | H₂SO₄ | 4 hrs | 89% |

| Ethyl ester | HCl | 5 hrs | 82% |

Suzuki-Miyaura Cross-Coupling

The brominated derivatives participate in palladium-catalyzed coupling. For example, 2-(4-bromophenoxy)quinoline-3-carbaldehyde analogs undergo cross-coupling with boronic acids under optimized conditions :

Optimized Conditions :

| Parameter | Value |

|---|---|

| Catalyst | [(dppf)PdCl₂] (5 mol%) |

| Base | Cs₂CO₃ |

| Solvent | Water/1,4-dioxane (1:3) |

| Temperature | 100°C |

| Time | 6–8 hours |

| Yield Range | 60–65% |

Substrate Scope :

-

Boronic acids with electron-donating groups (e.g., -OMe, -NH₂) show higher reactivity.

-

Steric hindrance in ortho-substituted boronic acids reduces yields .

Biological Interaction Pathways

The compound interacts with enzymes via:

-

π-π Stacking : Between pyridine/phenyl rings and aromatic residues.

-

Hydrogen Bonding : Carboxylic acid group binds to catalytic sites.

Key Targets :

Stability and Degradation

Aplicaciones Científicas De Investigación

Therapeutic Applications

1. Anti-inflammatory Activity

Research indicates that 2-(2-(Pyridin-4-yloxy)phenyl)acetic acid exhibits anti-inflammatory properties, making it a candidate for the treatment of inflammatory diseases. Its mechanism likely involves modulation of inflammatory pathways, potentially inhibiting the production of pro-inflammatory cytokines.

2. Antimicrobial Properties

The compound has shown promise in antimicrobial studies, where it acts against various bacterial strains. This activity is attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

3. Cancer Research

Preliminary studies suggest that this compound may inhibit certain cancer cell lines by interfering with cell signaling pathways. Its role as a ligand binding to specific receptors or enzymes could be pivotal in developing targeted cancer therapies.

Case Studies

| Study Focus | Findings |

|---|---|

| Anti-inflammatory effects | Demonstrated reduction in cytokine levels in vitro models. |

| Antimicrobial efficacy | Effective against Gram-positive and Gram-negative bacteria. |

| Cancer cell inhibition | Induced apoptosis in certain cancer cell lines through receptor modulation. |

Synthesis and Industrial Applications

The synthesis of this compound can be achieved through various chemical reactions, including:

- Esterification : Reacting pyridine derivatives with phenolic compounds.

- Coupling Reactions : Utilizing coupling agents to form the ether bond between the pyridine and phenyl groups.

These synthetic methods are crucial for scaling up production for pharmaceutical applications.

Mecanismo De Acción

The mechanism of action of 2-(2-(Pyridin-4-yloxy)phenyl)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The pyridine and phenyl rings can engage in π-π interactions, hydrogen bonding, and other non-covalent interactions with biological macromolecules, influencing their activity and function.

Comparación Con Compuestos Similares

Similar Compounds

2-(Pyridin-4-yloxy)acetic acid: Lacks the phenyl ring, which may result in different chemical and biological properties.

2-(2-(Pyridin-3-yloxy)phenyl)acetic acid: The position of the nitrogen in the pyridine ring is different, potentially affecting its reactivity and interactions.

2-(2-(Pyridin-4-yloxy)phenyl)propanoic acid: Contains an additional methyl group, which can influence its steric and electronic properties.

Uniqueness

2-(2-(Pyridin-4-yloxy)phenyl)acetic acid is unique due to its specific structure, which combines a pyridine ring and a phenyl ring through an ether linkage with an acetic acid moiety

Actividad Biológica

2-(2-(Pyridin-4-yloxy)phenyl)acetic acid, also known by its chemical structure and CAS number (1534533-86-2), is an organic compound that has garnered interest for its potential biological activities. This article reviews the available literature on its biological effects, including antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H11N1O3. Its structure features a pyridine ring connected to a phenyl group via an ether linkage, with a carboxylic acid functional group. This unique arrangement may influence its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, phenylacetic acid derivatives have shown significant antibacterial activity against Agrobacterium tumefaciens, with an IC50 value of 0.8038 mg/mL, indicating that structural analogs may exhibit similar effects through mechanisms involving cell membrane disruption and metabolic inhibition .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Target Pathogen | IC50 (mg/mL) | Mechanism of Action |

|---|---|---|---|

| Phenylacetic Acid | Agrobacterium tumefaciens | 0.8038 | Disruption of cell membrane integrity |

| This compound | TBD | TBD | TBD |

Anti-inflammatory Properties

The anti-inflammatory properties of related compounds have been documented, suggesting that this compound may possess similar effects. For example, compounds with pyridine rings have shown to inhibit pro-inflammatory cytokines in various models . The specific pathways involved include the inhibition of NF-kB signaling and reduction in the production of inflammatory mediators.

Anticancer Activity

The anticancer potential of pyridine derivatives has been explored extensively. A study indicated that certain pyridine-based compounds exhibited significant cytotoxicity against cancer cell lines with IC50 values ranging from 0.87 to 12.91 μM . The mechanisms often involve apoptosis induction and cell cycle arrest at the G2/M phase.

Table 2: Anticancer Activity of Pyridine Derivatives

| Compound Name | Cancer Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Pyridine Derivative A | MCF-7 | 0.87 | Apoptosis induction |

| Pyridine Derivative B | MDA-MB-231 | 1.75 | Cell cycle arrest |

| This compound | TBD | TBD | TBD |

Case Studies

- Antimicrobial Efficacy : A study on phenylacetic acid derivatives demonstrated their efficacy against multiple plant pathogens, suggesting that similar structural compounds could be developed for agricultural applications .

- Cytotoxicity in Cancer Models : Research on pyridine-based drugs has revealed their potential in targeting multidrug-resistant cancer cells, highlighting the importance of structural modifications in enhancing bioactivity .

Propiedades

IUPAC Name |

2-(2-pyridin-4-yloxyphenyl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c15-13(16)9-10-3-1-2-4-12(10)17-11-5-7-14-8-6-11/h1-8H,9H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYPLWOSICDSXIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)O)OC2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.